N-gamma-Glutamylcysteine ethyl ester
Overview
Description
N-gamma-Glutamylcysteine ethyl ester is a synthetic derivative of gamma-glutamylcysteine, a dipeptide composed of glutamic acid and cysteine. This compound is primarily used as a precursor to glutathione, an important antioxidant in biological systems. The ethyl ester modification enhances its ability to cross cellular membranes, making it more effective in increasing intracellular glutathione levels .
Mechanism of Action
Target of Action
N-gamma-Glutamylcysteine ethyl ester (GCEE) is a precursor of glutathione (GSH), a potent antioxidant . The primary target of GCEE is the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism and inflammation .
Mode of Action
GCEE interacts with PPARγ, leading to its upregulation . This upregulation has a protective effect against oxidative stress, inflammation, and apoptosis .
Biochemical Pathways
GCEE affects several biochemical pathways. It suppresses lipid peroxidation and nitric oxide production, and restores GSH and enzymatic antioxidants in the liver . It also downregulates COX-2, iNOS, and NF-κB, which are involved in inflammation and immune responses .
Result of Action
GCEE has been shown to have hepatoprotective effects. It reduces serum aminotransferases, increases albumin, and prevents histopathological and hematological alterations . It also reverses the increase in serum proinflammatory cytokines and the expression of liver caspase-3 and BAX induced by cyclophosphamide .
Biochemical Analysis
Biochemical Properties
N-gamma-Glutamylcysteine ethyl ester is known to interact with various enzymes, proteins, and other biomolecules. It is a precursor of glutathione (GSH), a crucial antioxidant in cells . The compound can be directly taken up by cells and hydrolyzed to glutathione .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to increase cellular glutathione levels, which can protect cells from oxidative stress and any resulting physiological damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion into glutathione within cells. This process helps in maintaining or disrupting the oxidative environment of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to transiently increase lymphocyte glutathione levels above homeostatic levels .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For example, it has been shown to protect mice from toxicity due to certain compounds .
Metabolic Pathways
This compound is involved in the glutathione metabolic pathway. It serves as a precursor to glutathione, a crucial antioxidant in cells .
Transport and Distribution
This compound is transported into cells where it is hydrolyzed to glutathione . This process helps in maintaining or disrupting the oxidative environment of the cell .
Subcellular Localization
The subcellular localization of this compound is likely to be within the cytoplasm of cells, where it is hydrolyzed to form glutathione
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-gamma-Glutamylcysteine ethyl ester typically involves the esterification of gamma-glutamylcysteine. One common method includes the reaction of gamma-glutamylcysteine with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-gamma-Glutamylcysteine ethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted derivatives from nucleophilic substitution .
Scientific Research Applications
N-gamma-Glutamylcysteine ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of glutathione and other thiol-containing compounds.
Biology: Employed in studies related to oxidative stress and cellular redox states.
Medicine: Investigated for its potential neuroprotective effects and its role in reducing oxidative damage in various diseases.
Industry: Utilized in the production of antioxidants and other bioactive compounds
Comparison with Similar Compounds
Similar Compounds
Gamma-Glutamylcysteine: The parent compound without the ethyl ester modification.
Glutathione: A tripeptide composed of glutamic acid, cysteine, and glycine.
N-acetylcysteine: A precursor to cysteine and glutathione.
Uniqueness
N-gamma-Glutamylcysteine ethyl ester is unique due to its enhanced ability to cross cellular membranes compared to its parent compound, gamma-glutamylcysteine. This makes it more effective in increasing intracellular glutathione levels, thereby providing better protection against oxidative stress .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c1-2-17-10(16)7(5-18)12-8(13)4-3-6(11)9(14)15/h6-7,18H,2-5,11H2,1H3,(H,12,13)(H,14,15)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEKVTHFAJJKGA-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CS)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150802 | |
Record name | N-gamma-Glutamylcysteine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114627-30-4 | |
Record name | N-gamma-Glutamylcysteine ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114627304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-gamma-Glutamylcysteine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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